molecular formula C7H6NNaO2 B11918171 Sodium 2-(pyridin-3-yl)acetate

Sodium 2-(pyridin-3-yl)acetate

Cat. No.: B11918171
M. Wt: 159.12 g/mol
InChI Key: AZPRFAFVXXRCDO-UHFFFAOYSA-M
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Description

Sodium 2-(pyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetate group, with sodium as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(pyridin-3-yl)acetate typically involves the reaction of pyridine-3-acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the pyridine-3-acetic acid is dissolved in water, and sodium hydroxide is added to neutralize the acid, forming the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3-acetic acid derivatives.

    Reduction: Reduction reactions can convert the acetate group to an alcohol or other functional groups.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Pyridine-3-acetic acid derivatives.

    Reduction: Pyridine-3-ethanol or other reduced forms.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 2-(pyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of sodium 2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The acetate group can also participate in biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

    Pyridine-3-acetic acid: The parent compound from which sodium 2-(pyridin-3-yl)acetate is derived.

    Pyridine-3-ethanol: A reduced form of the compound.

    Substituted pyridine derivatives: Compounds with various substituents on the pyridine ring.

Uniqueness: this compound is unique due to its specific combination of a pyridine ring and an acetate group, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C7H6NNaO2

Molecular Weight

159.12 g/mol

IUPAC Name

sodium;2-pyridin-3-ylacetate

InChI

InChI=1S/C7H7NO2.Na/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);/q;+1/p-1

InChI Key

AZPRFAFVXXRCDO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=C1)CC(=O)[O-].[Na+]

Origin of Product

United States

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